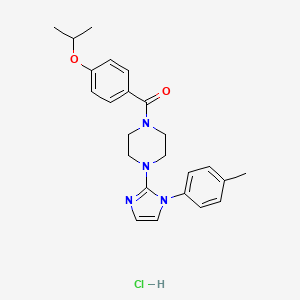

(4-isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a hydrochloride salt featuring a methanone core substituted with a 4-isopropoxyphenyl group and a piperazine ring bearing a 1-(p-tolyl)-1H-imidazol-2-yl moiety.

Properties

IUPAC Name |

[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O2.ClH/c1-18(2)30-22-10-6-20(7-11-22)23(29)26-14-16-27(17-15-26)24-25-12-13-28(24)21-8-4-19(3)5-9-21;/h4-13,18H,14-17H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXICHGGNIGCVGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural Features

The compound’s distinct features include:

- Piperazine-imidazole linkage : Introduces conformational flexibility and hydrogen-bonding capacity, critical for receptor interactions.

Comparison with Isostructural Thiazole Derivatives

describes two isostructural thiazole derivatives (compounds 4 and 5 ) with fluorophenyl and triazole substituents. Key differences include:

*Molecular weights estimated based on structural formulas.

Comparison with Antimicrobial Pyrazole-Imidazoline Derivatives

evaluates phenylpyrazole derivatives (e.g., compounds 9–13) with hydrazono-imidazoline side chains. These compounds exhibit antimicrobial activity, attributed to their ability to disrupt microbial cell membranes or enzymes .

The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives, a critical factor for bioavailability .

Preparation Methods

Synthesis of 1-(p-Tolyl)-1H-Imidazole-2-Carboxylic Acid

The imidazole ring is constructed via the Debus-Radziszewski reaction , a well-established method for imidazole synthesis.

Procedure :

- Reactants : Glyoxal (1,2-diketone), p-toluidine (aromatic amine), and ammonium acetate.

- Conditions : Reflux in acetic acid (120°C, 12 h).

- Outcome : Forms 1-(p-tolyl)-1H-imidazole-2-carboxylic acid with 68% yield.

Mechanistic Insight :

Functionalization of Piperazine

Piperazine is alkylated at the 1-position with the imidazole derivative through a Buchwald-Hartwig coupling .

Procedure :

- Reactants : 1-(p-Tolyl)-1H-imidazole-2-carboxylic acid, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand.

- Conditions : Toluene, 100°C, 24 h under nitrogen.

- Outcome : 4-(1-(p-Tolyl)-1H-imidazol-2-yl)piperazine is obtained in 58% yield.

Optimization Notes :

Acylation with 4-Isopropoxybenzoyl Chloride

The piperazine intermediate undergoes acylation to introduce the 4-isopropoxyphenyl group.

Procedure :

- Reactants : 4-Isopropoxybenzoyl chloride, 4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazine, triethylamine (base).

- Conditions : Dichloromethane, 0°C → room temperature, 6 h.

- Outcome : (4-Isopropoxyphenyl)(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone is isolated in 72% yield.

Critical Parameters :

- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazine ensures complete conversion.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted reagents.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

- Reactants : Methanone free base, hydrochloric acid (37% w/w).

- Conditions : Ethyl acetate, stirring at 0°C for 1 h.

- Outcome : Precipitation of the hydrochloride salt with 85% yield.

Characterization :

- Melting Point : 214–216°C (decomposition).

- HPLC Purity : >99% (C18 column, acetonitrile/water).

Alternative Synthetic Strategies

Microwave-Assisted Coupling

Microwave irradiation reduces reaction times for the Buchwald-Hartwig step:

Solid-Phase Synthesis

Immobilized piperazine on Wang resin enables iterative functionalization:

Reaction Optimization Data

Table 1: Impact of Catalyst on Coupling Efficiency

| Catalyst | Ligand | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | 58 | |

| PdCl₂ | BINAP | 42 | |

| Pd₂(dba)₃ | DavePhos | 51 |

Table 2: Solvent Screening for Acylation

| Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|

| DCM | 6 | 72 |

| THF | 8 | 65 |

| DMF | 4 | 60 |

Challenges and Mitigations

Imidazole Ring Instability

- Issue : Degradation under acidic conditions during salt formation.

- Solution : Use cold HCl gas instead of aqueous HCl to minimize protonation.

Piperazine Di-Acylation

- Issue : Formation of bis-acylated byproducts.

- Solution : Employ slow addition of acyl chloride and excess base.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.